molecular formula C12H9NO B1590287 5H-[1]benzopyrano[2,3-b]pyridine CAS No. 261-27-8

5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1590287
CAS RN: 261-27-8
M. Wt: 183.21 g/mol
InChI Key: MXIYRNSRKGMBLQ-UHFFFAOYSA-N
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Description

5H-1benzopyrano[2,3-b]pyridine is a halogenated heterocycle . It’s also known as 5H-chromeno[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 5H-1benzopyrano[2,3-b]pyridine involves various methods. For instance, 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .


Molecular Structure Analysis

The molecular formula of 5H-1benzopyrano[2,3-b]pyridine is C12H9NO . Its molecular weight is 183.20600, and it has a density of 1.218g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving 5H-1benzopyrano[2,3-b]pyridine are complex and can lead to various products. For example, the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acid were synthesized to confirm the proposed structures .


Physical And Chemical Properties Analysis

5H-1benzopyrano[2,3-b]pyridine has a boiling point of 340.3ºC at 760 mmHg. Its exact mass is 183.06800, and it has a flash point of 124.5ºC .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Novel compounds derived from 5H-[1]benzopyrano[2,3-b]pyridine have been synthesized and evaluated for their antimicrobial properties. This includes research on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which demonstrated potential antibacterial and antifungal activities (Elgemeie et al., 2017).

  • Medicinal Chemistry : The benzopyrano[2,3-b]pyridine framework is considered a "privileged medicinal scaffold". A synthesis process involving a series of compounds incorporating this framework has been described, emphasizing its significance in medicinal chemistry (Evdokimov et al., 2006).

  • Synthetic Pathways and Applications in Pharmaceutical Industry : The pyranopyrimidine core, a variant of the 5H-pyrano[2,3-d]pyrimidine scaffold, plays a crucial role in pharmaceutical industries due to its broad synthetic applications and bioavailability. A review covering the synthetic pathways for developing substituted pyranopyrimidine derivatives using diverse catalysts highlights its extensive applicability (Parmar et al., 2023).

  • Functionalization Reactions and Theoretical Studies : Studies involving the functionalization of related compounds, like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, with 2,3-Diaminopyridine provide insights into the synthetic and theoretical aspects of these compounds. This includes exploring different reaction products and their mechanisms (Yıldırım et al., 2005).

  • Synthesis of Novel Derivatives and Their Properties : Research on synthesizing new derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) and studying their quantum, NLO, and thermodynamic properties demonstrates the versatility of these compounds in various scientific applications (Halim & Ibrahim, 2022).

  • Conformational Analysis and Stereochemistry : The study of conformational aspects of pyrazolo[3,4-b]pyridines, focusing on their axial chirality and restricted rotations, provides valuable information on their stereochemical properties. This research is critical for understanding their behavior in biological systems (Gunasekaran et al., 2014).

  • Synthesis of Anxioselective Agents : The synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their use as antiallergic agents in preclinical studies demonstrates their potential in developing new therapeutic agents (Nohara et al., 1985).

  • Photophysical Investigation and Application as Chemosensors : The synthesis of pyridine-pyrazoline derivatives and their investigation as fluorescent chemosensors for metal ions like Fe3+ showcase their application in material science and sensor technology (Asiri et al., 2020).

properties

IUPAC Name

5H-chromeno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYRNSRKGMBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483581
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-[1]benzopyrano[2,3-b]pyridine

CAS RN

261-27-8
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 5-hydroxy-5H-[1]benzopyrano[2,3-b]pyridine, 100 ml of isopropyl alcohol and 10 ml of 20% hydrochloric acid in isopropyl alcohol is refluxed for 3 hours. The reaction mixture is allowed to stand overnight, and then the isopropyl alcohol is removed by distillation under reduced pressure. An aqueous potassium carbonate solution is added to the residue, and the mixture is extracted with chloroform. The chloroform layer is dried, and the chloroform is distilled off. The residue is recrystallized from isopropyl ether or carbon tetrachloride to give 7.5 g of 5H-[1]benzopyrano[2,3-b]pyridine as white crystals melting at 87°-88°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
K Ukawa, T Ishiguro, H Kuriki… - Chemical and …, 1985 - jstage.jst.go.jp
The metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[1] benzopyrano-[2, 3-b] pyridine-3-carboxylic acid (Amoxanox, AA-673, 1), a promising drug for the …
Number of citations: 104 www.jstage.jst.go.jp
A Nohara, T Ishiguro, K Ukawa… - Journal of medicinal …, 1985 - ACS Publications
5-Oxo-5H-[l] benzopyrano [2, 3-b] pyridine-3-carboxylic acids 23 and their tetrazole analogues 24 were synthesized from 4-oxo-4R-l-benzopyran-3-carbonitriles 3 or 2-amino-4-oxo-4if-l-…
Number of citations: 140 pubs.acs.org
P Nantka-Namirski, J Piechaczek… - Acta Poloniae …, 1977 - hero.epa.gov
IPA COPYRIGHT: ASHP By cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid, 9 derivatives of 5H-(1) benzopyrano (2, 3-b) pyridine-5-one were prepared in …
Number of citations: 5 hero.epa.gov
J Safaei-Ghomi, M Tavazo, MR Vakili… - Journal of Sulfur …, 2017 - Taylor & Francis
Chitosan (CS) functionalized by citric acid has been used as an efficient catalyst for the preparation of 2,4-diamino-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitriles 5-(arylthio) or 5-[(…
Number of citations: 24 www.tandfonline.com
ARH Abdel‐Rahman, MM Girges… - … Journal of Main …, 2006 - Wiley Online Library
A number of new benzo[h]‐ and benzo[f]chromeno[2,3‐b] pyridine‐5‐ones derivatives were synthesized from benzo[h]‐ and benzo[f]‐chromone‐carbonitriles and amino‐benzo[h]‐ and …
Number of citations: 16 onlinelibrary.wiley.com
H Zheng, G Lin, LL Weng - 1998 - nopr.niscpr.res.in
Five compounds of 2, 3-cylic substituted 5-oxo-5H-[I]-benzopyrano [2, 3-b] pyridine derivatives'3 have been synthesized by the reaction of substituted 4-oxo-4H-[1]-benzopyran-3-…
Number of citations: 8 nopr.niscpr.res.in
I YAMADA, T GODA, M KAWATA, H MIZUTA… - Chemical and …, 1989 - jstage.jst.go.jp
The effect of gastric acidity on the bioavailability of N, N-dimethylcarbomoylmethyl α, 2-dimethyl-5H-[1] benzopyrano [2, 3-b] pyridine-7-acetate (1), a new anti-inflammatory agent, was …
Number of citations: 6 www.jstage.jst.go.jp
I Yamada, Y Nagamatsu, T Imayoshi… - Journal of pharmacy …, 1994 - Wiley Online Library
Pharmacokinetic behaviour in polymorphonuclear leucocytes of N,Nâ•’dimethylcarbamoylmethyl α,2â• Page 1 J. Pharm. Pharmacol. 1994,46: 614-616 Received September 2, …
Number of citations: 6 onlinelibrary.wiley.com
K Kawasaki, I Yamada, T Oe, M Tsuruda… - … Zasshi: Journal of the …, 1989 - europepmc.org
The pro-drugs of alpha, 2-dimethyl-5H-[1] benzopyrano [2, 3-b] pyridine-7-acetic acid (I) with a potent anti-inflammatory activity were synthesized in order to reduce its gastrointestinal …
Number of citations: 5 europepmc.org
K KUBO, K UKAWA, S KUZUNA… - Chemical and …, 1986 - jstage.jst.go.jp
(3-Carboxy-5-oxo-5H [1] benzopyrano [2, 3-b] pyridin-2-yl) acetic acid derivatives (3 and 4) were found to possess potent antiarthritic activity in the rat adjuvant arthritis model. The mode …
Number of citations: 26 www.jstage.jst.go.jp

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